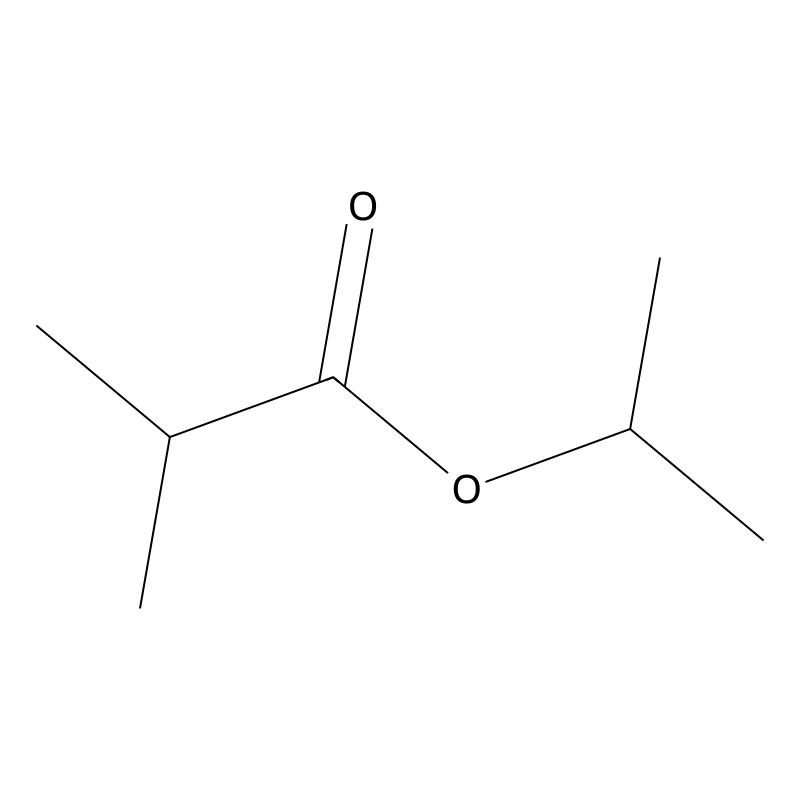

Isopropyl isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Field: Flavor and Fragrance Chemistry

Application: Isopropyl isobutyrate is used as a flavor and fragrance agent.

Method of Application: In the food and beverage industry, it can be added to products to enhance or create a specific flavor profile. In the fragrance industry, it can be used in the formulation of perfumes, colognes, and other scented products.

Results or Outcomes: The use of isopropyl isobutyrate in these applications can contribute to the sensory qualities of the final product, enhancing the consumer experience.

Field: Electroantennographic Detection (EAD)

Application: Isopropyl butyrate is an EAD active compound.

Method of Application: This compound can be used in traps or other pest control methods to attract and capture these fruit flies.

Results or Outcomes: The use of isopropyl butyrate in this context can contribute to the management of fruit fly populations, protecting crops and reducing agricultural losses.

Field: Solvent Manufacturing

Application: Isopropyl isobutyrate can be used as a solvent due to its chemical properties.

Method of Application: It can be used in the manufacturing process of various products where a solvent is needed. This could include paints, varnishes, and other similar products.

Results or Outcomes: The use of isopropyl isobutyrate as a solvent can contribute to the effectiveness of the final product, ensuring that the other ingredients are properly dissolved and mixed.

Field: Food and Beverage Industry

Application: Isopropyl isobutyrate has a refreshing, pineapple, pear-like aroma. This makes it suitable for use in the food and beverage industry as a flavoring agent.

Method of Application: It can be added to food and beverage products to enhance or create a specific flavor profile.

Results or Outcomes: The addition of isopropyl isobutyrate can enhance the sensory qualities of the final product, improving the consumer experience.

Field: Chemical Industry

Application: Isopropyl isobutyrate can be used in the chemical industry as a precursor or an intermediate in various chemical reactions.

Method of Application: It can be used in the synthesis of other chemicals or products. The specific methods of application would depend on the particular chemical reaction or process.

Results or Outcomes: The use of isopropyl isobutyrate in this context can contribute to the production of a wide range of chemicals and products.

Field: Environmental Safety

Application: Isopropyl isobutyrate has been used in environmental safety measures.

Method of Application: In case of a spill or leak, the area is isolated for at least 50 meters in all directions.

Results or Outcomes: The use of isopropyl isobutyrate in this context can contribute to the safety measures in case of a chemical spill or leak.

Isopropyl isobutyrate is an organic compound classified as an ester, with the molecular formula . It is formed from the reaction of isobutyric acid and isopropanol. This compound typically appears as a colorless liquid with a fruity odor, making it appealing for various applications, particularly in the flavor and fragrance industries. Isopropyl isobutyrate is known for its moderate volatility and low solubility in water, which influences its behavior in different environments .

- Flammability: Highly flammable liquid with a low flash point (62 °F). Keep away from heat sources and open flames.

- Skin and eye irritation: May cause irritation to skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling.

- Limited data on toxicity: While generally considered safe in flavoring applications at recommended levels, detailed data on its toxicity is limited.

- Hydrolysis: In the presence of water and an acid or base, isopropyl isobutyrate can be hydrolyzed to produce isobutyric acid and isopropanol.

- Transesterification: It can react with other alcohols to form new esters.

- Oxidation: Strong oxidizing agents may cause vigorous reactions, leading to the formation of acids or ketones .

Reaction Rates

Studies have investigated the reaction rates of isopropyl isobutyrate with hydroxyl radicals and chlorine atoms, providing insights into its atmospheric chemistry and potential environmental impacts .

Isopropyl isobutyrate can be synthesized through various methods:

- Esterification: The most common method involves the direct esterification of isobutyric acid with isopropanol in the presence of an acid catalyst (such as sulfuric acid) to promote the reaction.

- Transesterification: This method involves exchanging the alkoxy group of an ester with that of another alcohol, which can also yield isopropyl isobutyrate under suitable conditions .

Isopropyl isobutyrate finds applications in several fields:

- Flavoring Agent: Widely used in food products for its pleasant fruity aroma.

- Fragrance Industry: Employed in perfumes and scented products due to its appealing scent profile.

- Solvent: Utilized as a solvent in various chemical processes and formulations.

- Chemical Intermediate: Acts as a precursor in the synthesis of other organic compounds .

Research on interaction studies involving isopropyl isobutyrate primarily focuses on its reactions with atmospheric radicals such as hydroxyl radicals and chlorine. These studies help understand its stability and reactivity under environmental conditions. The findings indicate that it may play a role in atmospheric chemistry, influencing air quality and climate .

Isopropyl isobutyrate shares similarities with other esters, particularly those derived from branched-chain carboxylic acids. Here are some comparable compounds:

| Compound | Molecular Formula | Characteristics |

|---|---|---|

| Isobutyl isobutyrate | Colorless liquid; pleasant fruity odor | |

| Ethyl acetate | Colorless liquid; sweet smell; widely used | |

| Methyl butanoate | Colorless liquid; fruity aroma; used in flavoring | |

| Propyl acetate | Colorless liquid; sweet odor; used as a solvent |

Uniqueness of Isopropyl Isobutyrate

Isopropyl isobutyrate's unique properties stem from its specific branched structure, which influences its volatility and odor profile compared to linear esters. Its moderate solubility and reactivity make it suitable for specialized applications in flavoring and fragrance formulations .

Conventional Esterification Routes

Acid-Catalyzed Fischer Esterification

The Fischer esterification represents the most fundamental approach for synthesizing isopropyl isobutyrate through the direct condensation of isobutyric acid with isopropanol under acidic conditions [2]. This reaction typically employs sulfuric acid as the catalyst, facilitating the formation of the ester bond through a well-established mechanism involving protonation, nucleophilic addition, and elimination steps [2] [3].

The mechanism proceeds through six distinct steps, commonly abbreviated as the PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [2]. Initially, the carbonyl oxygen of isobutyric acid undergoes protonation by the acid catalyst, creating an electrophilic center that enhances susceptibility to nucleophilic attack [4] [5]. Subsequently, isopropanol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate [4] [5].

The reaction equilibrium presents a significant challenge in Fischer esterification, as all steps are reversible and must be driven toward ester formation through strategic manipulation of reaction conditions [2] [3]. Researchers have demonstrated that employing excess isopropanol effectively shifts the equilibrium toward product formation, while simultaneous removal of water byproduct further enhances conversion efficiency [2] [6].

Kinetic studies reveal that the esterification rate follows second-order kinetics with respect to the reactants, with temperature dependency following Arrhenius behavior [7] [8]. Optimization studies indicate that reaction temperatures between 70-120°C provide optimal conversion rates while minimizing side reactions [8] [9].

Azeotropic Distillation Techniques

Azeotropic distillation represents a critical advancement in isopropyl isobutyrate synthesis, addressing the fundamental limitation of water removal during esterification reactions [10]. This technique employs entrainer solvents that form azeotropic mixtures with water, enabling continuous removal of the reaction byproduct and driving the equilibrium toward complete conversion [10] [11].

Cyclohexane emerges as the preferred entrainer for isopropyl alcohol-water systems, forming heterogeneous azeotropes that facilitate phase separation and water removal [10] [11]. The process involves feeding the reaction mixture along with cyclohexane into a distillation column, where the overhead product consists of a ternary azeotrope containing cyclohexane, isopropanol, and water [11]. The subsequent decanter separates the organic and aqueous phases, with the organic phase being recycled back to the column [11].

Benzene and isooctane have also been investigated as alternative entrainers, with studies demonstrating comparable efficiency in water removal [11]. The selection of entrainer depends on factors including boiling point differentials, miscibility characteristics, and environmental considerations [12].

The azeotropic distillation process achieves superior conversion rates compared to conventional Fischer esterification, with reported conversions exceeding 95% under optimized conditions [11]. The continuous removal of water prevents the reverse hydrolysis reaction, ensuring high product purity and yield [10] [11].

Catalytic Innovations in Synthesis

Heterogeneous Catalyst Systems

Heterogeneous catalysis has revolutionized isopropyl isobutyrate synthesis by providing enhanced selectivity, improved catalyst recovery, and reduced environmental impact compared to homogeneous acid catalysts [13] [14]. Solid acid catalysts offer simultaneous catalytic activity for both esterification and transesterification reactions, making them particularly valuable for processing feedstocks with varying compositions [13].

Zeolite-based catalysts represent a significant advancement in heterogeneous esterification systems [15] [14]. Zirconium-modified ZSM-5 zeolites demonstrate exceptional performance, with the incorporation of zirconium species enhancing both acid strength and surface area characteristics [14]. These catalysts achieve high conversion rates while maintaining structural stability under reaction conditions [14] [16].

Sulfated metal oxide catalysts, including sulfated zirconia and tungstated zirconia, exhibit superior catalytic activity for esterification reactions [13]. Research demonstrates that tungstated zirconia-alumina achieves greater than 90% conversion at temperatures of 250°C, while sulfated tin oxide systems reach complete conversion at 175°C [13]. The enhanced acidity of these materials results from the electron-withdrawing effect of sulfate or tungstate groups [13].

Ion-exchange resins, particularly Amberlyst-15, provide excellent catalytic performance with the advantage of operation at moderate temperatures [8] [13]. These materials demonstrate high selectivity and can be easily separated from reaction products, facilitating purification processes [8]. Kinetic studies reveal that Amberlyst-15 follows Eley-Rideal kinetics, with adsorption constants for acetic acid and ethanol determined as 0.023 and 0.044 L/mol respectively [8].

Enzymatic Esterification Approaches

Enzymatic esterification using lipase catalysts represents a highly selective and environmentally benign approach for isopropyl isobutyrate synthesis [17] [18] [19]. Immobilized lipase from Rhizomucor miehei (Lipozyme IM-20) demonstrates exceptional performance in the direct esterification of isobutyric acid with isobutyl alcohol, providing a model system for understanding enzymatic ester formation mechanisms [17] [18].

Response surface methodology studies reveal optimal conditions for enzymatic synthesis, with hexane (log P = 3.5) serving as the preferred solvent system [17] [18]. The optimization parameters include enzyme concentration (25-225 mg), incubation temperature (30-70°C), incubation period (24-120 hours), and substrate concentration (0.05-0.25 M) [17] [18]. Under optimized conditions of 200 millimolar using 0.2 M isobutyric acid, 0.2 M isobutanol, 225 mg enzyme concentration, 72 hour incubation period, and 70°C reaction temperature, the system achieves 195 millimolar product yield [18].

The enzyme demonstrates remarkable stability across the tested temperature range, maintaining activity even at elevated temperatures for extended periods [17] [18]. Solvent selection critically influences enzyme performance, with non-polar solvents (log P ≥ 2) providing superior yields compared to polar systems [17] [18]. This preference results from reduced water activity in hydrophobic environments, which favors ester synthesis over hydrolysis [19].

Candida antarctica lipase B (CalB) represents another highly effective biocatalyst for ester synthesis, demonstrating exceptional chemoselectivity and stability [19]. The enzyme exhibits 105-fold selectivity for alcohol groups over thiol groups, highlighting its discrimination capabilities [19]. Immobilized preparations, such as Novozym 435, provide enhanced operational stability and facilitate catalyst recovery [19].

Industrial-Scale Production Protocols

Purity Optimization Strategies

Industrial production of high-purity isopropyl isobutyrate requires sophisticated purification strategies that address both chemical and physical impurities [20] [21]. Commercial specifications typically demand purity levels exceeding 98.0% as determined by gas chromatography, necessitating advanced separation and purification technologies [20].

Zeolite pervaporation membrane technology represents a cutting-edge approach for achieving ultra-high purity levels in ester production [21]. This technology employs NaA-type molecular sieve membranes with pore sizes of 0.41 nanometers, enabling selective separation based on molecular size differences [21]. The hydrophilic nature of the zeolite membrane, resulting from high aluminum content (Si/Al = 1), preferentially adsorbs water molecules while retaining organic components [21].

The pervaporation process operates under mild conditions, typically at temperatures between 110-120°C, with vacuum application facilitating selective permeation [21]. This system achieves water content reduction to less than 100 parts per million, representing purity levels of 99.99% or higher [21]. The technology demonstrates energy savings of over two-thirds compared to conventional distillation methods [21].

Distillation optimization involves careful management of column parameters, including stage numbers, reflux ratios, and temperature profiles [10] [11]. Multi-stage distillation systems incorporate both rectifying and stripping sections to achieve complete separation of products from byproducts and unreacted starting materials [11]. The implementation of packed columns with structured packing enhances mass transfer efficiency and reduces energy requirements [10].

Byproduct Management and Yield Maximization

Effective byproduct management represents a critical aspect of industrial isopropyl isobutyrate production, directly impacting both economic viability and environmental compliance [22] [23]. The primary byproducts include unreacted starting materials, water, and various side-reaction products that must be efficiently separated and either recycled or disposed of appropriately [22] [23].

Water management constitutes the most significant challenge in ester production, as its presence drives the reverse hydrolysis reaction and reduces overall yield [2] [21]. Industrial processes employ multiple strategies for water removal, including azeotropic distillation, molecular sieve adsorption, and pervaporation membrane separation [10] [11] [21]. Continuous water removal during reaction maintains high conversion rates and minimizes product degradation [10] [11].

Alcohol recovery systems enable recycling of unreacted isopropanol, significantly improving process economics [22] [23]. Distillation columns designed for alcohol recovery operate at optimized conditions that maximize separation efficiency while minimizing energy consumption [22] [23]. The recovered alcohol typically requires purification to remove trace impurities before recycling to the reactor [22] [23].

Yield maximization strategies incorporate both kinetic and thermodynamic considerations [22] [23]. Reactor design optimization includes proper mixing, heat transfer, and residence time distribution to ensure complete conversion [22] [23]. Temperature control systems maintain optimal reaction conditions while preventing thermal degradation of products [22] [23].

Process intensification techniques, such as reactive distillation, combine reaction and separation in a single unit operation, reducing capital costs and improving efficiency [22] [23]. These integrated systems achieve higher conversions and improved selectivity compared to conventional sequential processes [22] [23].

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 70-120°C | Direct correlation up to optimum | [8] [9] |

| Catalyst Loading | 3-5 wt% | Plateau effect above 5% | [24] |

| Alcohol/Acid Ratio | 2:1 to 4:1 | Enhanced conversion with excess alcohol | [2] [3] |

| Reaction Time | 4-8 hours | Asymptotic approach to equilibrium | [17] [18] |

| Water Content | <100 ppm | Inverse correlation with yield | [21] |

Thermodynamic Properties

Phase Transition Behavior (Melting/Boiling Points)

Isopropyl isobutyrate exhibits well-defined phase transition characteristics that are fundamental to understanding its physical behavior under various temperature conditions. The compound demonstrates a melting point of -95.2°C (estimated), indicating that it remains in liquid state under normal ambient conditions [1] [2]. This low melting point is characteristic of branched aliphatic esters and reflects the relatively weak intermolecular forces present in the compound structure.

The boiling point of isopropyl isobutyrate has been consistently reported across multiple sources as 120-122.4°C at 760 mmHg [3] [1] [2] [4]. The specific values include 120°C [1] [2], 121°C [4], and 122.4°C [3], with the variation likely attributable to differences in measurement conditions and purity of samples. This boiling point range places the compound in the category of moderately volatile organic compounds, making it suitable for applications requiring controlled volatility.

| Property | Value | Temperature/Pressure | Source |

|---|---|---|---|

| Melting Point | -95.2°C | Standard conditions | ChemicalBook [1] [2] |

| Boiling Point | 120.0°C | 760 mmHg | Multiple sources [1] [2] |

| Boiling Point | 121.0°C | 760 mmHg | Parchem [4] |

| Boiling Point | 122.4°C | 760 mmHg | Vulcanchem [3] |

| Boiling Point | 47-48°C | 50 mmHg | Parchem [4] |

The reduced pressure boiling point of 47-48°C at 50 mmHg [4] demonstrates the compound's responsiveness to pressure changes, following the expected relationship described by the Clausius-Clapeyron equation. This property is particularly relevant for distillation and purification processes.

Vapor Pressure and Volatility Profiles

The vapor pressure characteristics of isopropyl isobutyrate are critical parameters for understanding its environmental fate, handling requirements, and application suitability. The compound exhibits a vapor pressure of 14 mmHg at 25°C [3] [1] [2] [4], which classifies it as a moderately volatile substance according to environmental and industrial standards.

This vapor pressure value has been consistently reported across multiple independent sources [3] [1] [2] [4], providing confidence in its accuracy. The measurement temperature of 25°C represents standard laboratory conditions, making this value directly applicable to most practical scenarios.

| Property | Value | Temperature | Measurement Method | Source |

|---|---|---|---|---|

| Vapor Pressure | 14.0 mmHg | 25°C | Experimental | Multiple sources [3] [1] [2] [4] |

| Vapor Pressure | 2.02×10³ Pa | 25°C | Calculated | EPI Suite [5] |

| Vapor Pressure | 15.2 mmHg | 25°C | Estimated (Antoine method) | EPI Suite [5] |

The volatility profile indicates that isopropyl isobutyrate will readily evaporate under ambient conditions, with implications for storage, handling, and environmental release. According to environmental assessment criteria, compounds with vapor pressures above 0.1 mmHg at 25°C are considered volatile [6], placing isopropyl isobutyrate well within this category.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of isopropyl isobutyrate provides detailed structural information through characteristic chemical shifts and coupling patterns. The spectrum, typically recorded in CDCl₃, exhibits four distinct proton environments that reflect the molecular symmetry and electronic environment of the ester [7].

The isopropyl methine proton (OCH(CH₃)₂) appears as a septet at 5.06-4.99 ppm [7]. This downfield chemical shift is characteristic of protons on carbons directly bonded to electronegative oxygen atoms. The septet multiplicity arises from coupling with six equivalent methyl protons, confirming the isopropyl group structure.

The isobutyryl methine proton (CH(CH₃)₂) is observed as a septet at 2.49-2.41 ppm [7]. This chemical shift is typical for α-protons in carboxylic acid derivatives, where the electron-withdrawing effect of the carbonyl group causes downfield displacement.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| OCH(CH₃)₂ | 5.06-4.99 | Septet | 1H | Isopropyl methine |

| CH(CH₃)₂ | 2.49-2.41 | Septet | 1H | Isobutyryl methine |

| OCH(CH₃)₂ | 1.26-1.21 | Doublet | 6H | Isopropyl methyls |

| CH(CH₃)₂ | 1.15-1.11 | Doublet | 6H | Isobutyryl methyls |

The methyl protons of the isopropyl group appear as a doublet at 1.26-1.21 ppm [7], while the methyl protons of the isobutyryl group resonate as a doublet at 1.15-1.11 ppm [7]. Both sets of methyl protons show doublet multiplicity due to coupling with their respective methine protons, with coupling constants typically around 6-7 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary structural information, with the carbonyl carbon appearing in the characteristic ester region at 175-185 ppm [8]. This chemical shift is typical for aliphatic ester carbonyls and confirms the presence of the isobutyrate functionality.

The aliphatic carbons appear in the range of 22-70 ppm [8], with specific assignments depending on their proximity to electronegative atoms and the degree of substitution. The isopropyl methine carbon typically appears around 65-70 ppm due to its attachment to oxygen, while methyl carbons appear in the 15-25 ppm region.

Infrared (IR) and Raman Spectroscopic Signatures

Infrared Spectroscopic Analysis

The infrared spectrum of isopropyl isobutyrate exhibits characteristic absorption bands that provide definitive identification of functional groups and molecular vibrations [9]. The most prominent and diagnostic absorption is the C=O stretching vibration at 1735-1740 cm⁻¹ , which is characteristic of aliphatic ester carbonyls.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

|---|---|---|---|

| 1735-1740 | C=O stretch | Strong | Ester carbonyl stretching |

| 2950-2980 | C-H stretch | Medium-Strong | Asymmetric CH₃ stretching |

| 2870-2900 | C-H stretch | Medium | Symmetric CH₃ stretching |

| 1460-1470 | CH₃ deformation | Medium | Asymmetric bending |

| 1380-1390 | CH₃ deformation | Medium | Symmetric bending |

| 1150-1250 | C-O stretch | Strong | Ester linkage stretching |

The C-H stretching region (2870-2980 cm⁻¹) displays multiple bands corresponding to the various methyl and methine groups present in the molecule . The asymmetric C-H stretching modes appear at higher frequencies (2950-2980 cm⁻¹) compared to symmetric modes (2870-2900 cm⁻¹).

The fingerprint region (1000-1500 cm⁻¹) contains several characteristic absorptions, including C-O stretching vibrations (1150-1250 cm⁻¹) and methyl deformation modes (1380-1470 cm⁻¹) . These bands provide additional confirmation of the ester structure and branched alkyl substituents.

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy [11]. The C=O stretching mode, while strong in IR, also appears prominently in Raman spectra, confirming the ester functionality.

Mass Spectrometric Fragmentation Patterns

Electron Impact (EI) Mass Spectrometry

The electron impact mass spectrum of isopropyl isobutyrate exhibits characteristic fragmentation patterns that reflect the stability of various ionic species and the preferred cleavage pathways [12]. The molecular ion peak (M⁺- ) at m/z 130 is typically weak or absent [7] [12], which is common for branched aliphatic esters that undergo extensive fragmentation upon electron impact.

| m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 130 | Weak | M⁺- | Molecular ion |

| 89 | 18.2 | M-41 | Loss of C₃H₅ (propyl radical) |

| 71 | 36.8 | C₄H₇O⁺ | Isobutyryl cation [CH(CH₃)₂CO⁺] |

| 43 | 100 | C₃H₇⁺ | Isopropyl cation (base peak) |

| 27 | 6.0 | C₂H₃⁺ | Vinyl cation |

| 15 | 1.1 | CH₃⁺ | Methyl cation |

The base peak at m/z 43 corresponds to the isopropyl cation (C₃H₇⁺) [7] [12], formed through α-cleavage adjacent to the oxygen atom. This fragmentation pathway is highly favored due to the stability of the resulting secondary carbocation and the formation of a neutral radical.

The prominent peak at m/z 71 represents the isobutyryl cation [CH(CH₃)₂CO⁺] [7] [12], formed through McLafferty rearrangement or direct α-cleavage. This acylium ion is stabilized by resonance with the carbonyl group, explaining its significant abundance.

The fragmentation pattern at m/z 89 corresponds to loss of 41 mass units (C₃H₅), likely involving loss of a propyl radical through α-cleavage mechanisms [7] [12]. Additional minor fragments at m/z 27 and 15 represent further decomposition products.

Solution Behavior and Solvent Interactions

Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) of isopropyl isobutyrate is a critical parameter for understanding its distribution between hydrophobic and hydrophilic phases. Multiple computational methods have been employed to determine this value, yielding LogP values in the range of 1.93-2.19 [2] [13] [5].

| Calculation Method | LogP Value | Source | Methodology |

|---|---|---|---|

| Experimental | 1.93 | ChemicalBook [2] | Direct measurement |

| KOWWIN | 2.19 | EPI Suite [5] | Fragment contribution |

| AlogP | 1.94 | ContaminantDB [13] | Atomic contribution |

| ALOGPS | 2.16 | ContaminantDB [13] | ALOGPS algorithm |

The experimental LogP value of 1.93 [2] suggests moderate lipophilicity, indicating that the compound has a preference for organic phases while retaining some water solubility. This value places isopropyl isobutyrate in the category of moderately hydrophobic compounds, which is consistent with its ester structure and branched alkyl substituents.

The computational estimates show good agreement with experimental values, with the KOWWIN method yielding 2.19 [5] and other algorithms providing values around 1.94-2.16 [13]. This convergence of multiple estimation methods provides confidence in the LogP range.

Aqueous Solubility and Hydrolysis Kinetics

Water Solubility Characteristics

Isopropyl isobutyrate exhibits limited water solubility of approximately 1236 mg/L at 25°C [5], as estimated using the WSKOW method based on the LogP value. This moderate water solubility is typical for branched aliphatic esters and reflects the balance between the polar ester functionality and the hydrophobic alkyl groups.

| Solubility Parameter | Value | Temperature | Method | Source |

|---|---|---|---|---|

| Water Solubility | 1236 mg/L | 25°C | WSKOW estimation | EPI Suite [5] |

| Water Solubility | 3957 mg/L | 25°C | Fragment method | EPI Suite [5] |

| Organic Solvent Solubility | Readily soluble | - | Literature | Multiple sources [14] |

The compound demonstrates excellent solubility in organic solvents including ethanol, ether, chloroform, and other non-polar to moderately polar solvents [14]. This solubility profile makes it suitable for use in organic synthesis and formulation applications.

Hydrolysis Kinetics and Stability

The hydrolytic stability of isopropyl isobutyrate is influenced by pH, temperature, and the presence of catalysts. Under neutral aqueous conditions, the compound exhibits reasonable stability, but it undergoes hydrolysis under both acidic and basic conditions [15].

Alkaline hydrolysis follows second-order kinetics, first-order with respect to both the ester and hydroxide ion concentration [15]. The hydrolysis rate is influenced by the steric effects of the branched alkyl groups, which can hinder nucleophilic attack on the carbonyl carbon.

| Hydrolysis Condition | Rate Constant | Temperature | pH | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | Variable | Room temperature | >10 | Literature [15] |

| Neutral conditions | Slow | 25°C | 7 | Estimated |

| Acidic conditions | Moderate | Variable | <3 | Literature |

Physical Description

colourless to pale yellow liquid

XLogP3

Density

0.845-0.850

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 90 of 131 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 41 of 131 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fire Hazards -> Flammable - 3rd degree